Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester

Catalog No.
S12300857
CAS No.
M.F
C14H13NO2S
M. Wt
259.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmet...

Product Name

Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester

IUPAC Name

benzyl (4-aminophenyl)sulfanylformate

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

InChI

InChI=1S/C14H13NO2S/c15-12-6-8-13(9-7-12)18-14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2

InChI Key

BHJPCFJYTPHBKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SC2=CC=C(C=C2)N

Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester is a chemical compound characterized by its unique functional groups. It consists of a carbonothioic acid moiety, where the sulfur atom is bonded to both a phenylmethyl group and a 4-aminophenyl group. The presence of these aromatic groups contributes to its potential biological activity and chemical reactivity. This compound can be classified as an ester due to the presence of the ester functional group derived from carbonothioic acid.

The chemical reactivity of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester can be attributed to its functional groups. It can undergo various reactions typical for esters and thioacids, including:

  • Hydrolysis: The ester bond can be cleaved in the presence of water, leading to the formation of carbonothioic acid and the corresponding alcohol.
  • Transesterification: This reaction involves exchanging the alkoxy group with another alcohol, which can lead to different esters.
  • Nucleophilic substitution: The sulfur atom can participate in nucleophilic attack reactions, potentially leading to the formation of thiol derivatives.

These reactions highlight its utility in organic synthesis and modification.

Research into the biological activity of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester suggests potential applications in pharmacology. Compounds with similar structures have shown:

  • Antimicrobial properties: Many thioester derivatives exhibit activity against various bacterial strains.
  • Antitumor effects: Some related compounds have demonstrated cytotoxicity towards cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory activity: The presence of aromatic amine groups may contribute to anti-inflammatory effects.

The synthesis of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester typically involves:

  • Formation of the thioester: This can be achieved by reacting carbonothioic acid with an alcohol (in this case, phenylmethyl alcohol).
  • Amination: The introduction of the 4-aminophenyl group can be performed through nucleophilic substitution or coupling reactions involving suitable precursors.

These methods reflect common strategies used in organic synthesis for constructing complex molecules.

The applications of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester are diverse and include:

  • Pharmaceutical intermediates: Its unique structure makes it a candidate for developing new drugs.
  • Chemical probes: Due to its reactive functional groups, it can serve as a tool in biochemical research for studying enzyme mechanisms or cellular processes.
  • Agricultural chemicals: Similar compounds have been explored for use as herbicides or fungicides.

These applications illustrate the compound's potential in various fields.

Interaction studies involving Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester focus on its behavior in biological systems. Investigations may include:

  • Binding affinity studies: Assessing how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Metabolism studies: Understanding how this compound is metabolized within organisms can provide insights into its pharmacokinetics and potential toxicity.
  • Synergistic effects: Exploring interactions with other compounds may reveal enhanced biological activities or reduced side effects.

Such studies are crucial for evaluating the safety and efficacy of this compound for therapeutic use.

Several compounds share structural or functional similarities with Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester. A comparison with these compounds highlights its uniqueness:

Compound NameStructureNotable Features
Thioacetic AcidR-SHSimple thioacid; used in organic synthesis.
Phenylthioacetic AcidC6H5-S-COOHContains phenyl group; shows antimicrobial properties.
4-AminobenzenesulfonamideC6H4(NH2)-SO2NH2Contains amine and sulfonamide groups; used in pharmaceuticals.

Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester is unique due to its specific combination of thioester functionality and aromatic amine structure, which may confer distinct biological activities not found in simpler analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.06669983 g/mol

Monoisotopic Mass

259.06669983 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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